7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione
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Overview
Description
7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-8-(4-benzylpiperazin-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that features a unique combination of benzothiazole, piperazine, and purine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-8-(4-benzylpiperazin-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting with the preparation of the benzothiazole and piperazine intermediates. The key steps include:
Formation of Benzothiazole Intermediate: This involves the reaction of 2-aminothiophenol with carbon disulfide and an alkyl halide under basic conditions to form the benzothiazole ring.
Preparation of Piperazine Intermediate: The piperazine ring is synthesized by reacting ethylenediamine with a suitable alkylating agent.
Coupling Reactions: The benzothiazole and piperazine intermediates are then coupled with a purine derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, advanced purification methods, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the piperazine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl group attached to the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or other reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-8-(4-benzylpiperazin-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- N,N-bis(1,3-benzothiazol-2-ylsulfanyl)cyclohexanamine
- 3-(1,3-benzothiazol-2-ylsulfanyl)propane-1-sulfonic acid
Uniqueness
The uniqueness of 7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-8-(4-benzylpiperazin-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its combination of structural features from benzothiazole, piperazine, and purine. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C27H29N7O2S2 |
---|---|
Molecular Weight |
547.7 g/mol |
IUPAC Name |
7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C27H29N7O2S2/c1-31-23-22(24(35)30-26(31)36)34(12-7-17-37-27-28-20-10-5-6-11-21(20)38-27)25(29-23)33-15-13-32(14-16-33)18-19-8-3-2-4-9-19/h2-6,8-11H,7,12-18H2,1H3,(H,30,35,36) |
InChI Key |
UPIOUJRHAILFFP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCCSC5=NC6=CC=CC=C6S5 |
Origin of Product |
United States |
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